Cas no 2309446-70-4 (2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid)
2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6766600
- 2309446-70-4
- 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid
- 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid
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- Inchi: 1S/C6H9F2NO3/c1-12-5(2-9-3-5)6(7,8)4(10)11/h9H,2-3H2,1H3,(H,10,11)
- InChI Key: AJHDYLLQAJGVQB-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1(CNC1)OC)F
Computed Properties
- Exact Mass: 181.05504947g/mol
- Monoisotopic Mass: 181.05504947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 58.6Ų
2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6766600-0.05g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 0.05g |
$924.0 | 2025-03-12 | |
| Enamine | EN300-6766600-0.1g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 0.1g |
$968.0 | 2025-03-12 | |
| Enamine | EN300-6766600-0.25g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 0.25g |
$1012.0 | 2025-03-12 | |
| Enamine | EN300-6766600-0.5g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 0.5g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-6766600-1.0g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 | |
| Enamine | EN300-6766600-2.5g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
| Enamine | EN300-6766600-5.0g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
| Enamine | EN300-6766600-10.0g |
2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetic acid |
2309446-70-4 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 |
2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid
2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid (CAS No. 2309446-70-4): An Overview of a Promising Compound in Medicinal Chemistry
2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid (CAS No. 2309446-70-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of difluoroacetic acids and is characterized by the presence of a 3-methoxyazetidine moiety, which imparts specific biological activities and pharmacological properties.
The structure of 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid is noteworthy for its combination of fluorine atoms and a methoxy-substituted azetidine ring. The difluoro substitution on the acetic acid moiety enhances the compound's lipophilicity and metabolic stability, while the 3-methoxyazetidine ring contributes to its binding affinity and selectivity for specific biological targets. These structural features make it an attractive candidate for drug development in various therapeutic areas.
Recent research has focused on the potential of 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid as a modulator of key biological pathways. Studies have shown that this compound exhibits potent activity against certain enzymes and receptors, making it a promising lead for the development of new drugs. For instance, it has been reported to inhibit specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.
In addition to its anticancer properties, 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid has also been investigated for its role in modulating neurodegenerative diseases. Research indicates that this compound can interact with specific neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The ability to target multiple biological pathways makes it a versatile candidate for drug discovery.
The synthesis of 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of a difluoromethyl ketone with an azetidine derivative followed by hydrolysis to form the final carboxylic acid product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in both academic research and industrial applications.
The pharmacokinetic properties of 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for good membrane permeability, while its metabolic stability ensures prolonged activity in the body. These properties are crucial for optimizing drug delivery and efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid in various disease models. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects, paving the way for further clinical development. The compound's unique mechanism of action and favorable pharmacological profile make it a strong candidate for advancing to later stages of clinical trials.
In conclusion, 2,2-Difluoro-2-(3-methoxyazetidin-3-yl)acetic acid (CAS No. 2309446-70-4) represents a significant advancement in medicinal chemistry with potential applications in multiple therapeutic areas. Its distinctive structural features, potent biological activity, and favorable pharmacokinetic properties position it as a promising lead compound for drug development. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
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